molecular formula C13H19ClN2O2 B2821403 s-3-Cbz-aminopiperidine hcl CAS No. 847454-42-6

s-3-Cbz-aminopiperidine hcl

Cat. No. B2821403
CAS RN: 847454-42-6
M. Wt: 270.76
InChI Key: RAIJBIOKQJMHNV-YDALLXLXSA-N
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Description

“S-3-Cbz-aminopiperidine hcl” is a chemical compound with the empirical formula C13H18N2O2 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular weight of 234.29 .


Synthesis Analysis

The synthesis of protected 3-aminopiperidine derivatives like “s-3-Cbz-aminopiperidine hcl” can be achieved through multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This method led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .


Molecular Structure Analysis

The molecular structure of “s-3-Cbz-aminopiperidine hcl” is complex, with a molecular weight of 270.757 . The SMILES string representation of the compound is O=C(N[C@H]1CCCNC1)OCc2ccccc2 .


Chemical Reactions Analysis

The chemical reactions involving “s-3-Cbz-aminopiperidine hcl” are complex and involve multiple steps. The compound can be used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including s-3-Cbz-aminopiperidine HCl, serve as essential building blocks in drug construction. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for designing pharmaceutical agents. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids .

Synthesis of Biologically Active Compounds

The synthesis of s-3-Cbz-aminopiperidine HCl provides a valuable substrate for creating biologically active molecules. Scientists use multicomponent reactions, cyclization, annulation, and amination to access diverse piperidine derivatives. These compounds can then be further functionalized to develop potential drugs with specific pharmacological properties .

Neurological Disorders and Pain Management

Piperidines, including s-3-Cbz-aminopiperidine HCl, exhibit promising effects in neurological disorders. Researchers investigate their role in modulating neurotransmitter systems, such as dopamine and serotonin. Additionally, piperidine-based compounds may act as analgesics, providing pain relief through various mechanisms .

Antiviral and Anticancer Agents

Studies explore the antiviral and anticancer potential of piperidine derivatives. By modifying the piperidine scaffold, researchers aim to develop compounds that selectively target viral enzymes or cancer-specific pathways. These efforts contribute to the discovery of novel therapeutics .

Chemical Biology and Enzyme Inhibition

Piperidines play a crucial role in chemical biology. Researchers investigate their interactions with enzymes, receptors, and cellular processes. In particular, s-3-Cbz-aminopiperidine HCl may serve as an enzyme inhibitor, affecting key biological pathways .

Peptide and Protein Synthesis

The protected form of s-3-Cbz-aminopiperidine is valuable in peptide and protein synthesis. It can be incorporated into peptide chains as a building block, enabling the creation of bioactive peptides with specific functions .

Mechanism of Action

Target of Action

S-3-Cbz-Aminopiperidine HCl is a synthetic compound that is used in the production of various pharmaceutical drugs . The primary targets of this compound are variants of galactose oxidase and imine reductase . These enzymes play a crucial role in the synthesis of chiral amines, which are present in many valuable pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a multi-enzyme cascade process . This process involves the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . The reactions are streamlined into one-pot to prevent potential racemisation of key labile intermediates .

Biochemical Pathways

The biochemical pathways affected by S-3-Cbz-Aminopiperidine HCl involve the enzymatic cascade of galactose oxidase and imine reductase . This cascade resembles biosynthetic pathways to generate unnatural compounds . The process begins with the oxidation of amino alcohols to the respective amino aldehydes .

Result of Action

The result of the action of S-3-Cbz-Aminopiperidine HCl is the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . This conversion is achieved with high enantiopurity .

Action Environment

The action environment of S-3-Cbz-Aminopiperidine HCl can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the enzymatic cascade process . .

properties

IUPAC Name

benzyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJBIOKQJMHNV-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-3-Cbz-aminopiperidine hcl

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